N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
説明
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S.ClH/c1-4-26-17-12-8-13-18-19(17)22-21(27-18)24(15-9-14-23(2)3)20(25)16-10-6-5-7-11-16;/h8,12-13,16H,4-7,9-11,14-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVAJFPMLFXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation and alkylation reactions. For example, coupling dimethylamino propyl derivatives with functionalized benzo[d]thiazole intermediates under reflux conditions (e.g., acetonitrile or ethanol/water mixtures) . Key parameters include:
- Temperature : 60–80°C for amide bond formation.
- Catalysts : Triethylamine or DMAP to facilitate coupling.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) achieves >95% purity .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) improves yields to 60–75% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for dimethylamino protons (δ 2.2–2.5 ppm), ethoxy groups (δ 1.3–1.5 ppm), and benzo[d]thiazole aromatic signals (δ 7.2–8.1 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) confirm purity (>98%) .
- Mass Spectrometry : ESI-MS (m/z 450–500 range) verifies molecular ion peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Core Modifications : Replace the ethoxy group with methoxy or isopropoxy to assess solubility and target binding .
- Bioisosteric Replacement : Substitute cyclohexanecarboxamide with isoxazole or pyrimidine to modulate pharmacokinetics .
- Key Findings :
| Analog Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Methoxy substitution | 2.5 µM (kinase inhibition) | |
| Isoxazole replacement | Reduced cytotoxicity |
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB targets (e.g., kinases) to map binding affinities. The dimethylamino group shows hydrogen bonding with Asp86 in EGFR .
- DFT Calculations : Analyze charge distribution on the benzo[d]thiazole ring to predict electrophilic/nucleophilic sites .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do stability studies under varying pH and temperature conditions inform formulation strategies?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C. Degradation >10% occurs at pH <3 (acidic cleavage of ethoxy group) .
- Thermal Stability : TGA/DSC shows decomposition >200°C, suggesting solid-state storage at 4°C .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., A549 vs. HeLa) and ATP concentrations in kinase assays .
- Metabolic Stability : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to isolate compound-specific effects .
- Data Reproducibility : Triplicate runs with blinded controls minimize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
